![molecular formula C18H18N2O4S B2964752 Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321930-29-3](/img/structure/B2964752.png)
Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
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Description
The compound “Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate” is a complex organic molecule that contains several functional groups, including a furan ring, a benzothiazole ring, and an ester group . The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The furan ring could potentially be synthesized using methods such as the Paal-Knorr Furan Synthesis . The benzothiazole ring could be formed using methods such as the Hantszch Thiazole Synthesis. The ester group could be introduced through a reaction with an alcohol under acidic conditions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The benzothiazole ring is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . The ester group consists of a carbonyl group adjacent to an ether group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. The furan ring could undergo reactions such as electrophilic aromatic substitution or nucleophilic addition. The benzothiazole ring could participate in reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution . The ester group could undergo reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the functional groups. For example, the presence of the ester group could make the compound polar and potentially soluble in polar solvents . The presence of the aromatic rings could contribute to the compound’s stability and rigidity .Safety And Hazards
properties
IUPAC Name |
ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-4-23-15(21)10-20-13-9-11(2)8-12(3)16(13)25-18(20)19-17(22)14-6-5-7-24-14/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFDTUYOFNUZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=CO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
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